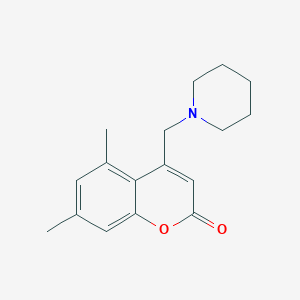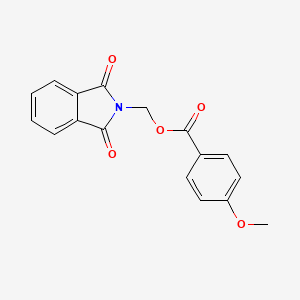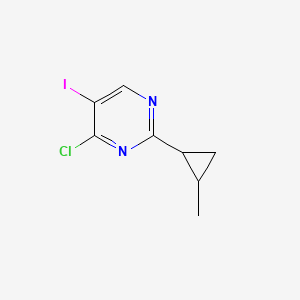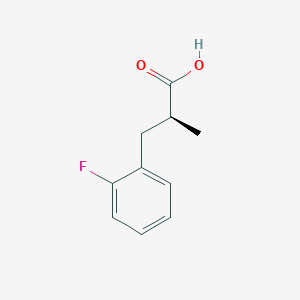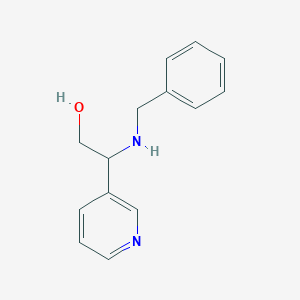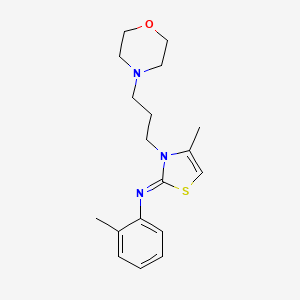
(Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline, also known as MMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. MMT is a thiazolylidene derivative that belongs to the family of N-heterocyclic carbenes (NHCs), which are known for their remarkable stability and reactivity.
Wirkmechanismus
The mechanism of action of (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline is not fully understood, but studies have suggested that it acts by binding to the active site of the target enzyme or protein and inhibiting its activity. In the case of proteasome inhibition, this compound has been shown to bind to the 20S proteasome subunit and inhibit its chymotrypsin-like activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on its application. In cancer cells, this compound has been reported to induce apoptosis by activating the caspase cascade and increasing the levels of reactive oxygen species (ROS). In bacterial and fungal strains, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and proteins, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline in lab experiments is its stability and ease of synthesis. This compound can be synthesized in a few steps with high yield and purity, making it an attractive candidate for various applications. However, the limitations of this compound include its low solubility in water and its potential toxicity, which requires proper handling and disposal.
Zukünftige Richtungen
The future directions of (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline research are vast and include its potential applications in drug discovery, material science, and catalysis. In drug discovery, this compound-based compounds can be synthesized and tested for their anticancer, antibacterial, and antifungal activities. In material science, this compound can be utilized as a ligand in the synthesis of metal complexes with tailored properties for various applications. In catalysis, this compound-based metal complexes can be used as catalysts for various reactions, such as C-C coupling and cross-coupling reactions. Overall, this compound has great potential for further research and development in various scientific fields.
Synthesemethoden
The synthesis of (Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline involves the condensation reaction of 2-methylthiazole-4-carbaldehyde with N-(3-chloropropyl)-N-methylmorpholine in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride. The product is purified by column chromatography to obtain this compound as a yellow solid with a melting point of 126-128°C. The yield of the reaction is around 60-70%, and the purity of the product can be verified using various spectroscopic techniques, such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(Z)-2-methyl-N-(4-methyl-3-(3-morpholinopropyl)thiazol-2(3H)-ylidene)aniline has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. This compound has also been investigated for its antibacterial and antifungal activities, with studies demonstrating its ability to inhibit the growth of various bacterial and fungal strains.
In material science, this compound has been utilized as a ligand in the synthesis of metal complexes, which have shown remarkable catalytic activities in various reactions, such as C-C coupling and cross-coupling reactions. This compound-based metal complexes have also been used as precursors for the synthesis of metal nanoparticles, which have potential applications in catalysis, electronics, and biomedicine.
Eigenschaften
IUPAC Name |
4-methyl-N-(2-methylphenyl)-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-15-6-3-4-7-17(15)19-18-21(16(2)14-23-18)9-5-8-20-10-12-22-13-11-20/h3-4,6-7,14H,5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQFGARUANCLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C)CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

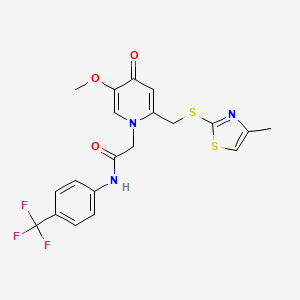
![4-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2467661.png)
![4-{5-[3-(Dimethylamino)phenyl]-1,2,4-oxadiazol-3-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2467662.png)
![1-Methyl-4-[4-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2467663.png)
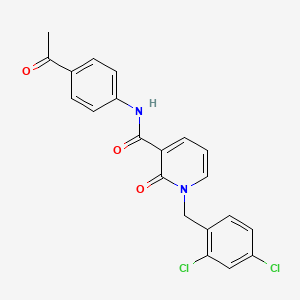
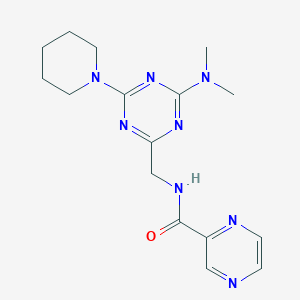
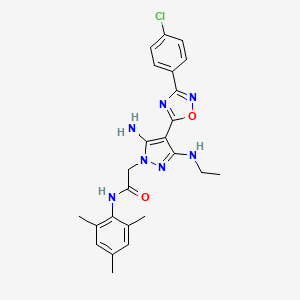
![1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2467671.png)
